Fmoc-N,N-dimethyl-L-Glutamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-L-Glutamine typically involves the protection of the amino group of glutamine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The dimethylation of the amino group is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N,N-dimethyl-L-Glutamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reagents: DIC and HOBt are frequently used in peptide synthesis to facilitate the formation of peptide bonds.
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions within the peptide chain .
Scientific Research Applications
Chemistry
Fmoc-N,N-dimethyl-L-Glutamine is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it a preferred choice for protecting amino groups during peptide synthesis .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .
Mechanism of Action
The mechanism of action of Fmoc-N,N-dimethyl-L-Glutamine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Glutamine: Similar to Fmoc-N,N-dimethyl-L-Glutamine but without the dimethylation of the amino group.
Fmoc-L-Glutamic Acid: Another derivative used in peptide synthesis, differing in the side chain structure.
Uniqueness
This compound is unique due to the dimethylation of the amino group, which can influence the reactivity and properties of the resulting peptides. This modification can enhance the stability and solubility of peptides, making it a valuable tool in peptide synthesis .
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27) |
InChI Key |
RSMCAOKIIZQPSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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